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Compound of Interest

Compound Name: CHAPSO

Cat. No.: B1662381

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions and applications of 3-[(3-
Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (CHAPSO), a zwitterionic
detergent pivotal in the field of protein research. This document provides a detailed overview of
its physicochemical properties, comparative advantages, and established protocols for its use
in membrane protein solubilization, purification, and functional analysis.

Core Properties of CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent derived from cholic acid.[1] Its structure,
featuring a rigid steroidal backbone and a polar, hydroxylated headgroup, imparts unique
properties that make it particularly effective for handling membrane proteins while preserving
their native conformation and biological activity.[2][3] A key distinction from its counterpart,
CHAPS, is the presence of an additional hydroxyl group, which enhances its polarity and
solubility.[2][3][4]

Physicochemical and Comparative Data

The efficacy of a detergent is defined by its physicochemical characteristics. The following
tables summarize the key properties of CHAPSO and provide a comparison with other
commonly used detergents.
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Property Value Reference(s)
3-[(3-
Cholamidopropyl)dimethylamm

Full Chemical Name propy) Y [4]

onio]-2-hydroxy-1-

propanesulfonate

Molecular Formula C32H58N208S [4]
Molecular Weight 630.9 g/mol [4]
Type Zwitterionic [4]
Appearance White solid [4]
Critical Micelle Concentration

(CMC) 8 mM [1]14]
Aggregation Number 11 [4]
Average Micellar Weight 7,000 Da [4]
Cloud Point 90°C [4]
Solubility in Water Water soluble [4]
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Detergent Type

Micelle Key
CMC (mM) Molecular Characteristic
Weight (Da) s

CHAPSO Zwitterionic

High solubility,

non-denaturing,
8 ~7,000 _

preserves protein

function.[2][4]

CHAPS Zwitterionic

Widely used,
6-10 ~6,150 mild, removable
by dialysis.[4]

Triton X-100 Non-ionic

Forms large

micelles, can be
0.24 ~90,000 -

difficult to

remove.

NP-40 Non-ionic

Similar to Triton
X-100.

0.05 ~90,000

Sodium Dodecyl
Sulfate (SDS)

Anionic

Strongly
7-10 ~20,000 .
denaturing.

n-Dodecyl-p-D-
maltoside (DDM)

Non-ionic

Mild, often used

for stabilizing
0.17 ~50,000

membrane

proteins.

Octyl Glucoside Non-ionic

High CMC, easily

20 -25 ~25,000
removed.

Key Applications in Protein Research

CHAPSO's unique properties make it a versatile tool for a range of applications in protein

research, particularly for challenging membrane proteins.

Membrane Protein Solubilization

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8859695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9406181/
https://www.benchchem.com/product/b1662381?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary function of CHAPSO is to extract integral membrane proteins from the lipid bilayer.
Its amphipathic nature allows it to disrupt lipid-lipid and lipid-protein interactions, forming mixed
micelles with the protein of interest.[5] This process effectively solubilizes the protein in an
agueous environment while minimizing denaturation, thereby preserving its structural integrity
and function.[2][3] CHAPSO has been successfully used to solubilize a variety of membrane
proteins, including G-protein coupled receptors (GPCRS) like the opiate receptor, maintaining
their reversible binding capabilities.[2][3]

A study on liposome solubilization demonstrated that CHAPSO is more efficient than CHAPS,
initiating the lamellar-to-micellar transition at a lower detergent-to-phospholipid ratio (0.21
mol/mol for CHAPSO vs. 0.4 mol/mol for CHAPS).[6]

Protein Purification and Analysis

Due to its non-denaturing properties and high critical micelle concentration (CMC), CHAPSO is
compatible with various downstream purification and analytical techniques. Its zwitterionic
nature, resulting in a net neutral charge, prevents interference with ion-exchange
chromatography. The relatively small micelle size and high CMC facilitate its removal by
dialysis, which is crucial for subsequent functional and structural studies.[7]

CHAPSO is also used in two-dimensional gel electrophoresis (2-DE) for the separation of
complex protein mixtures, including membrane proteomes.[8] Furthermore, it has been shown
to be compatible with Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), a technique
used to separate protein complexes in their native state.

Protein Crystallization and Structural Studies

CHAPSO has gained popularity in structural biology, particularly for the crystallization of
membrane proteins.[7] It can be used in vapor diffusion methods to obtain high-quality crystals
suitable for X-ray crystallography.[9] In the context of cryo-electron microscopy (cryo-EM),
CHAPSO is utilized to reduce protein adsorption to the air-water interface, a common issue
that can lead to preferred particle orientation and hinder 3D reconstruction.[10][11] Studies
have shown that adding CHAPSO at its CMC can lead to a more random distribution of
particles in the vitreous ice, facilitating the determination of high-resolution structures.[10][11]

Experimental Protocols
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The following sections provide detailed methodologies for key experiments utilizing CHAPSO.
These protocols are based on established methods and may require optimization for specific
proteins and applications.

Membrane Protein Extraction from Cultured Cells

This protocol describes a general procedure for the solubilization of membrane proteins from
cultured mammalian cells using a CHAPSO-based lysis buffer. This method is adapted from
protocols using the closely related detergent CHAPS.[12]

Materials:

Cultured mammalian cells

Phosphate-Buffered Saline (PBS), ice-cold

CHAPSO Lysis Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1-2% (w/v)
CHAPSO, Protease and Phosphatase Inhibitor Cocktails

Cell scraper

Microcentrifuge

Procedure:

o Place the cell culture dish on ice and wash the cell monolayer twice with ice-cold PBS.

o Aspirate the PBS completely and add 1 mL of ice-cold CHAPSO Lysis Buffer to the dish.

¢ Incubate the dish on ice for 30 minutes with occasional gentle swirling to facilitate cell lysis.

e Using a cell scraper, harvest the cells and transfer the lysate to a pre-chilled microcentrifuge
tube.

 Incubate the lysate on ice for an additional 15 minutes, vortexing briefly every 5 minutes.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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o Carefully transfer the supernatant, containing the solubilized membrane and cytosolic
proteins, to a fresh, pre-chilled microcentrifuge tube.

» Determine the protein concentration of the extract using a detergent-compatible protein
assay (e.g., BCA assay).

e The solubilized protein extract is now ready for downstream applications or can be stored at
-80°C.
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Caption: Workflow for membrane protein extraction using CHAPSO.
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Immunoprecipitation of a Solubilized Membrane Protein

This protocol outlines the immunoprecipitation of a target membrane protein from a cell lysate

prepared with a CHAPSO-containing buffer. This protocol is adapted from established CHAPS-

based immunoprecipitation methods.

Materials:

Cell lysate prepared with CHAPSO Lysis Buffer

Antibody specific to the target protein

Protein A/G magnetic beads or agarose slurry

Wash Buffer: 50 mM Tris-HCI pH 7.4, 150 mM NacCl, 0.1% (w/v) CHAPSO
Elution Buffer (e.g., 0.1 M Glycine-HCI, pH 2.5 or 1X SDS-PAGE sample buffer)
Microcentrifuge tubes

Rotating wheel or rocker

Procedure:

To 500 pg of pre-cleared cell lysate, add 2-5 pg of the specific antibody.
Incubate the lysate-antibody mixture for 2 hours to overnight at 4°C on a rotating wheel.

Add 25 pL of equilibrated Protein A/G beads to the mixture and incubate for an additional 1-2
hours at 4°C on a rotating wheel.

Pellet the beads by centrifugation or using a magnetic stand.
Carefully remove and discard the supernatant.
Wash the beads three times with 1 mL of ice-cold Wash Buffer.

After the final wash, carefully remove all residual wash buffer.
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e To elute the protein, add 50 pL of Elution Buffer and incubate for 5-10 minutes at room
temperature with gentle agitation.

» Pellet the beads and transfer the supernatant containing the purified protein to a fresh tube.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Start: CHAPSO Cell Lysate

(Add Specific Antiboda
Encubate (2h - overnight, 4°CD

Add Protein A/G Beads

:

Incubate (1-2h, 4°C)

(Capture Immuno-complea
(Wash Beads (SXD

Elute Protein

End: Purified Protein

Click to download full resolution via product page

Caption: Immunoprecipitation workflow for CHAPSO-solubilized proteins.
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Reconstitution of a Membrane Protein into Liposomes

This protocol describes a general procedure for reconstituting a purified membrane protein into

pre-formed liposomes, a critical step for many in-vitro functional assays. This method is based

on the principles outlined in the study by Cladera et al. (1997).[6]

Materials:

Purified membrane protein in a CHAPSO-containing buffer
Pre-formed unilamellar liposomes
Dialysis tubing or other detergent removal system (e.g., Bio-Beads)

Reconstitution Buffer (specific to the protein of interest)

Procedure:

Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid
ratio.

Add CHAPSO to the mixture to achieve a concentration that leads to the complete
solubilization of the liposomes into mixed micelles. The optimal detergent-to-phospholipid
ratio for efficient reconstitution with CHAPSO is typically above 0.74 (mol/mol).[6]

Incubate the mixture for a short period (e.g., 30 minutes) at room temperature to allow for the
incorporation of the protein into the mixed micelles.

Remove the CHAPSO from the mixture gradually using dialysis against a large volume of
Reconstitution Buffer or by incubation with Bio-Beads. This will lead to the spontaneous
formation of proteoliposomes.

The resulting proteoliposomes, with the reconstituted protein, can then be used for functional
assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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